molecular formula C27H24N2O6S B227202 1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione

1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione

Cat. No. B227202
M. Wt: 504.6 g/mol
InChI Key: ROJGVMQIUAOPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. It is a potent inhibitor of the spleen tyrosine kinase (SYK) and has been shown to have promising results in preclinical studies.

Mechanism of Action

TAK-659 is a potent inhibitor of 1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione, which is a non-receptor tyrosine kinase that plays a crucial role in the activation of B-cell receptor (BCR) signaling and Fc receptor signaling. By inhibiting 1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione, TAK-659 blocks the downstream signaling pathways that lead to the proliferation and survival of cancer cells and the activation of immune cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation and migration of cancer cells. It has also been shown to inhibit the activation of immune cells, such as B-cells and T-cells, which are involved in the pathogenesis of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its potency and selectivity for 1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione, which makes it a promising candidate for the treatment of cancer and autoimmune diseases. However, its efficacy and safety in clinical trials are yet to be determined. Additionally, the synthesis of TAK-659 is a complex and time-consuming process, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research and development of TAK-659. One potential direction is to investigate its efficacy and safety in clinical trials for the treatment of various types of cancer and autoimmune diseases. Another direction is to explore its potential use in combination with other drugs or therapies to enhance its efficacy and reduce its toxicity. Additionally, further studies are needed to elucidate the molecular mechanisms of TAK-659 and to identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

The synthesis of TAK-659 involves a multi-step process that includes the reaction of 4-(methylsulfanyl)phenyl hydrazine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the reaction with 2,5-piperazinedione. The final product is obtained after further purification and characterization.

Scientific Research Applications

TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, such as lymphoma, leukemia, and multiple myeloma. It has also shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

Product Name

1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione

Molecular Formula

C27H24N2O6S

Molecular Weight

504.6 g/mol

IUPAC Name

1,4-bis(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylsulfanylphenyl)piperazine-2,5-dione

InChI

InChI=1S/C27H24N2O6S/c1-36-20-6-2-17(3-7-20)26-27(31)28(18-4-8-21-23(14-18)34-12-10-32-21)16-25(30)29(26)19-5-9-22-24(15-19)35-13-11-33-22/h2-9,14-15,26H,10-13,16H2,1H3

InChI Key

ROJGVMQIUAOPBG-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC4=C(C=C3)OCCO4)C5=CC6=C(C=C5)OCCO6

Canonical SMILES

CSC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC4=C(C=C3)OCCO4)C5=CC6=C(C=C5)OCCO6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.